molecular formula C20H17BrN4O2 B11473299 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11473299
M. Wt: 425.3 g/mol
InChI Key: PWUVRLQZQNPUFW-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and cyclization, can yield pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, pyrimidine derivatives can inhibit the activity of certain enzymes or receptors, leading to their pharmacological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . Compared to these compounds, 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has unique structural features that may enhance its reactivity and specificity in certain applications. The presence of the bromine atom and the pyridin-3-ylmethyl group can significantly influence its chemical behavior and biological activity.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17BrN4O2/c1-23-16-12-25(11-13-6-5-9-22-10-13)18(14-7-3-4-8-15(14)21)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3

InChI Key

PWUVRLQZQNPUFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CC4=CN=CC=C4

Origin of Product

United States

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